3-iso-Propylphenylmagnesium bromide
Overview
Description
3-iso-Propylphenylmagnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C9H11BrMg and a molecular weight of 223.40 g/mol . It is typically supplied as a solution in tetrahydrofuran (THF) to maintain stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-iso-Propylphenylmagnesium bromide is synthesized through the reaction of 3-iso-propylbromobenzene with magnesium shavings in an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction . The general reaction is as follows:
3-iso-Propylbromobenzene+Mg→3-iso-Propylphenylmagnesium bromide
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-iso-Propylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Requires anhydrous conditions and often a catalyst to facilitate the reaction.
Epoxides: Opens the epoxide ring to form alcohols.
Major Products:
Alcohols: From reactions with aldehydes and ketones.
Biaryl Compounds: From coupling reactions.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
Chemistry: 3-iso-Propylphenylmagnesium bromide is widely used in organic synthesis for forming carbon-carbon bonds, which are crucial in the construction of complex organic molecules .
Biology and Medicine: While direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, it is used in the production of fine chemicals, polymers, and materials science .
Mechanism of Action
The mechanism of action of 3-iso-Propylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The high electron density on the carbon atom makes it highly reactive towards electrophiles, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- Phenylmagnesium bromide
- Isopropylmagnesium bromide
- Methylmagnesium bromide
Uniqueness: 3-iso-Propylphenylmagnesium bromide is unique due to the presence of the iso-propyl group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective .
Properties
IUPAC Name |
magnesium;propan-2-ylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRMMJDEODNSCW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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